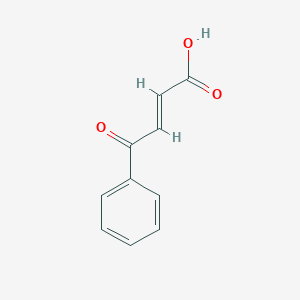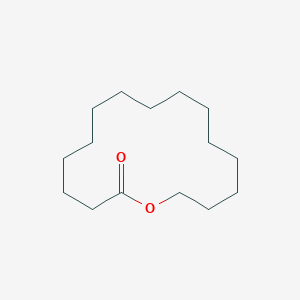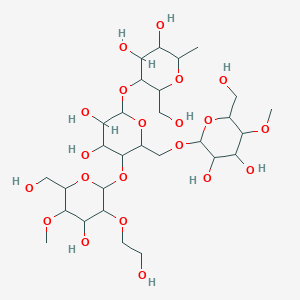
3-苯甲酰丙烯酸
描述
3-Benzoylacrylic acid, also known as 2-Butenoic acid, 4-oxo-4-phenyl-, is an organic compound with the molecular formula C10H8O3. It is characterized by a benzoyl group attached to an acrylic acid moiety. This compound is known for its yellow to yellow-brown crystalline appearance and is used in various chemical reactions and applications .
科学研究应用
3-Benzoylacrylic acid has several applications in scientific research:
生化分析
Biochemical Properties
3-Benzoylacrylic acid has been shown to bind preferentially to Cys124 and Cys141 . This suggests that it may interact with enzymes, proteins, and other biomolecules that contain these cysteine residues. The nature of these interactions is likely to be covalent bonding, given the reactivity of the carbonyl group in 3-Benzoylacrylic acid .
Molecular Mechanism
It is known to bind to specific cysteine residues in proteins , which could lead to changes in protein function, enzyme inhibition or activation, and alterations in gene expression
准备方法
3-Benzoylacrylic acid can be synthesized through several methods:
Condensation of Acetophenone and Chloral: This method involves the condensation of acetophenone and chloral to form 1,1,1-trichloro-2-hydroxy-3-benzoylpropane, which is then hydrolyzed and dehydrated to yield 3-Benzoylacrylic acid.
Reaction of Maleic Anhydride and Benzene: In this method, maleic anhydride is dissolved in dry benzene, and anhydrous aluminum chloride is added.
Industrial production methods typically involve large-scale synthesis using these or similar routes, ensuring high yield and purity.
化学反应分析
3-Benzoylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Major products formed from these reactions include alcohols, ketones, and substituted benzoylacrylic acids .
作用机制
The mechanism of action of 3-Benzoylacrylic acid involves its interaction with various molecular targets and pathways. It can act as a reactive intermediate in chemical reactions, facilitating the formation of new bonds and structures. In bioconjugation, it reacts with accessible cysteine residues in proteins, forming stable conjugates that are useful for imaging and therapeutic applications .
相似化合物的比较
3-Benzoylacrylic acid can be compared with other similar compounds, such as:
Acrylic Acid: Unlike 3-Benzoylacrylic acid, acrylic acid lacks the benzoyl group, making it less reactive in certain types of chemical reactions.
Crotonic Acid: This compound is similar in structure but does not have the phenyl group, which affects its reactivity and applications.
β-Benzoylacrylic Acid: This is a positional isomer of 3-Benzoylacrylic acid, differing in the placement of the benzoyl group, which influences its chemical behavior.
The uniqueness of 3-Benzoylacrylic acid lies in its specific structure, which combines the reactivity of both the benzoyl and acrylic acid moieties, making it versatile for various applications.
属性
IUPAC Name |
(E)-4-oxo-4-phenylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060392, DTXSID30901612 | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 3-Benzoylacrylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20318 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17812-07-6, 583-06-2 | |
| Record name | (2E)-4-Oxo-4-phenyl-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzoylacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-benzoylacrylic acid influence its tendency to undergo ring-chain tautomerism?
A: 3-Benzoylacrylic acid can exist in both open-chain and ring forms due to the possibility of ring-chain tautomerism. Studies using infrared (IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy have shown that substituents on the benzoyl group can impact the equilibrium between these forms. [] Electron-withdrawing groups tend to favor the ring form, while electron-donating groups shift the equilibrium towards the open-chain tautomer. This is attributed to the influence of the substituents on the acidity of the carboxylic acid group and the electrophilicity of the carbonyl group. []
Q2: How does substitution on the aromatic ring of 3-benzoylacrylic acid affect its acidity?
A: Research has demonstrated that the acidity of substituted trans-3-benzoylacrylic acids, measured by their pKa values, can be influenced by the electronic nature of substituents on the phenyl ring. [] This relationship is well-described by the Hammett equation, which quantitatively correlates substituent effects with reaction rates or equilibrium constants. Electron-withdrawing groups increase acidity, while electron-donating groups decrease acidity. [] This highlights the role of resonance and inductive effects in modulating the electron density of the carboxylic acid group.
Q3: Can 3-benzoylacrylic acid derivatives be used to synthesize other important compounds? If so, what are some examples?
A: Yes, 3-benzoylacrylic acid derivatives serve as versatile building blocks in organic synthesis. For instance, they can be reacted with hydrazine to yield 3-phenylpyridazones. [] This reaction is notable because it involves the cyclization of a trans-1,4-carbonyl compound, which is generally considered unreactive towards pyridazine ring formation. [] 3-Phenylpyridazones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Additionally, 3-benzoylacrylic acids undergo palladium-catalyzed decarboxylative arylation with arylboronic acids or aryl halides to produce chalcones. [] Chalcones exhibit a wide range of biological activities and are important structural motifs in medicinal chemistry.
Q4: Has 3-benzoylacrylic acid or its derivatives demonstrated any promising biological activity?
A: Research has explored the antibacterial activity of 3-benzoylacrylic acid derivatives. [, , ] Structure-activity relationship (SAR) studies have revealed that the presence and nature of substituents on the aromatic ring can significantly influence the potency of these compounds against various bacterial strains. This suggests that 3-benzoylacrylic acid derivatives could serve as a starting point for the development of novel antibacterial agents.
Q5: How does the crystal packing of 3-benzoylacrylic acid derivatives affect their photochemical reactivity?
A: The solid-state photochemistry of 3-benzoylacrylic acid derivatives can be dramatically influenced by their crystal packing. In the case of 2-(dibenzylamino)ethyl 3-benzoylacrylate, UV irradiation in the crystalline state leads to a quantitative [2+2] photocycloaddition reaction, forming a head-to-tail dimer. [] X-ray crystallography revealed that this efficient reactivity is due to CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings, which pre-organize the molecules in a favorable orientation for the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)


